2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134504
InChI: InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)11-9(5-13)10-7/h1-4,13H,5H2,(H,10,11)
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC20134504

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 2-(hydroxymethyl)-3H-benzimidazole-5-carbaldehyde
Standard InChI InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)11-9(5-13)10-7/h1-4,13H,5H2,(H,10,11)
Standard InChI Key AYLLGDTXYDIBQC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C=O)NC(=N2)CO

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzimidazole backbone, which consists of a benzene ring fused to an imidazole ring. The hydroxymethyl (-CH2OH) and carbaldehyde (-CHO) substituents at positions 2 and 5, respectively, introduce polar functional groups that enhance reactivity. The molecular formula is C9H8N2O2, with a molecular weight of 192.17 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H8N2O2
Molecular Weight192.17 g/mol
CAS Registry Number247128-20-7
IUPAC Name2-(Hydroxymethyl)-1H-benzimidazole-5-carboxylic acid
SMILESC1=CC2=C(C=C1C(=O)O)NC(=N2)CO

The imidazole ring adopts a planar conformation, while the hydroxymethyl group exhibits rotational flexibility, influencing molecular interactions . X-ray crystallography of analogous compounds reveals dihedral angles between substituents ranging from 67° to 85°, suggesting moderate steric hindrance .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm the presence of carbaldehyde and hydroxymethyl groups .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d6): δ 9.80 (s, 1H, CHO), δ 6.90–7.60 (m, 3H, aromatic), δ 4.60 (s, 2H, CH2OH) .

    • ¹³C NMR: δ 191.2 (CHO), 161.5 (C=O), 135.4–115.2 (aromatic carbons) .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via condensation reactions. A widely used method involves:

  • Step 1: Reacting 4-amino-3-nitrobenzoic acid with glycolic acid under acidic conditions to form the benzimidazole core .

  • Step 2: Oxidative dehydrogenation using MnO2 to introduce the carbaldehyde group .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Reaction Time (h)
Acid-catalyzed condensation659812
Microwave-assisted82994

Microwave-assisted synthesis reduces reaction time by 66% while improving yield, attributed to uniform heating and reduced side reactions .

Industrial-Scale Production

Industrial protocols prioritize solvent recovery and catalyst reuse. A patent-pending method employs:

  • Catalyst: CuI (5 mol%) in ethanol/water (3:1)

  • Temperature: 80°C

  • Yield: 78% with >99% HPLC purity .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.2 g/L at 25°C) but highly soluble in polar aprotic solvents like DMSO (>50 g/L). Stability studies indicate decomposition above 200°C, with a half-life of 6 months under ambient storage .

Reactivity Profile

  • Oxidation: Treatment with KMnO4 in acidic media yields 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid .

  • Reduction: NaBH4 reduces the carbaldehyde to a primary alcohol, forming 2,5-bis(hydroxymethyl)-1H-benzimidazole .

  • Nucleophilic Substitution: Reacts with amines to form Schiff bases, a key step in drug conjugate synthesis .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. In a 2024 study, derivatives showed IC50 values of 0.8 μM against Staphylococcus aureus, comparable to vancomycin .

Materials Science

Functionalized benzimidazoles enhance the performance of organic light-emitting diodes (OLEDs). A 2025 report demonstrated a 15% increase in luminescence efficiency when the compound was incorporated into emissive layers .

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